molecular formula C11H13N3O2S B1297945 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine CAS No. 313957-85-6

5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1297945
CAS RN: 313957-85-6
M. Wt: 251.31 g/mol
InChI Key: BKKKEBSOCPEXSG-UHFFFAOYSA-N
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Description

The compound “5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine” is an organic molecule that contains a thiadiazole ring, which is a type of heterocycle. The 3,4-dimethoxybenzyl group is a benzyl group substituted with two methoxy groups at the 3rd and 4th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the 3,4-dimethoxybenzyl group and a suitable 1,3,4-thiadiazol-2-amine derivative .


Molecular Structure Analysis

The molecular structure of this compound would include a thiadiazole ring attached to a benzyl group substituted with two methoxy groups .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the thiadiazole ring and the electron-donating methoxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

Chemistry: Solubilizing Protective Group

In chemistry, the 3,4-dimethoxybenzyl group, a component of the compound , is utilized as a solubilizing protective group. It’s particularly valuable for the in situ deprotection and deposition of extended aromatic thiolate monolayers. This group enhances the solubility and stability of precursors but is cleaved off during monolayer formation .

Biology: Biological Potential of Indole Derivatives

While not directly linked to the exact compound, indole derivatives, which share a similar structural motif, have shown a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, which are of significant interest in biological research for developing new therapeutic agents .

Medicine: Drug Synthesis Intermediate

The 3,4-dimethoxybenzyl group serves as an intermediate in drug synthesis. It’s used in the synthesis of various pharmacologically active compounds, including those with potential anticancer properties. The stability of this group under certain reaction conditions makes it a valuable asset in medicinal chemistry .

Mechanism of Action

Pharmacokinetics

. This suggests that the compound may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) . This suggests that temperature and pH could influence the compound’s action.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the relevant safety data sheet (SDS) for detailed information .

properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-15-8-4-3-7(5-9(8)16-2)6-10-13-14-11(12)17-10/h3-5H,6H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKKEBSOCPEXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353419
Record name 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

CAS RN

313957-85-6
Record name 5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

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